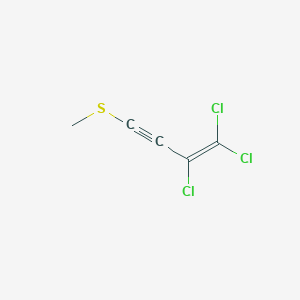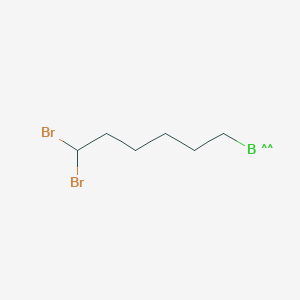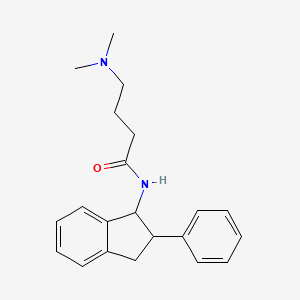
1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne is an organic compound with the molecular formula C5H5Cl3S It is characterized by the presence of three chlorine atoms, a methylsulfanyl group, and a but-1-en-3-yne backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of advanced separation techniques such as distillation and crystallization is common to achieve high purity levels required for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of 1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne involves its interaction with molecular targets through its reactive functional groups. The chlorine atoms and the methylsulfanyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 1,1,2-Trichloro-4-(methylsulfanyl)but-1-ene
- 1,1,2-Trichloro-4-(methylsulfanyl)but-1-yne
- 1,1,2-Trichloro-4-(ethylsulfanyl)but-1-en-3-yne
Uniqueness
1,1,2-Trichloro-4-(methylsulfanyl)but-1-en-3-yne is unique due to the presence of both chlorine atoms and a methylsulfanyl group on a but-1-en-3-yne backbone.
Propiedades
Número CAS |
62897-11-4 |
|---|---|
Fórmula molecular |
C5H3Cl3S |
Peso molecular |
201.5 g/mol |
Nombre IUPAC |
1,1,2-trichloro-4-methylsulfanylbut-1-en-3-yne |
InChI |
InChI=1S/C5H3Cl3S/c1-9-3-2-4(6)5(7)8/h1H3 |
Clave InChI |
YTLZDXWUVIKGBN-UHFFFAOYSA-N |
SMILES canónico |
CSC#CC(=C(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Ethyl-6,8-dinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile](/img/structure/B14497644.png)


![8-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14497675.png)
![2,6-Bis{3-[methyl(phenyl)amino]prop-2-en-1-ylidene}cyclohexan-1-one](/img/structure/B14497682.png)
![Dimethyl 2-[(E)-(aminomethylidene)amino]but-2-enedioate](/img/structure/B14497690.png)
![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)


![1-Bromo-4-[2-(4-ethylphenyl)ethenyl]benzene](/img/structure/B14497718.png)


![1-[(But-3-en-2-yl)oxy]-4-tert-butylbenzene](/img/structure/B14497738.png)

